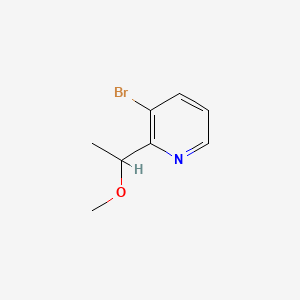

3-Bromo-2-(1-methoxyethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Pharmaceutical, Agrochemical, and Material Science Research

The pyridine scaffold is a privileged structure in medicinal chemistry, found in a remarkable number of FDA-approved drugs. google.comchemscene.com Its presence is crucial for the biological activity of numerous therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. google.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the water solubility of drug molecules, which are desirable pharmacokinetic properties. chemicalbook.comchemshuttle.com In fact, it is estimated that over 7,000 existing drug molecules contain a pyridine nucleus. google.com

Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. chemshuttle.com Their unique electronic properties also make them valuable in material science, where they are used in the development of functional nanomaterials and as ligands in organometallic catalysis. chemicalbook.com The versatility of the pyridine ring allows for fine-tuning of electronic and steric properties, making it an indispensable tool for chemists across various disciplines.

Strategic Importance of 3-Bromo-2-(1-methoxyethyl)pyridine as a Versatile Synthetic Intermediate

This compound emerges as a strategically important building block due to the specific arrangement of its functional groups. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The 2-(1-methoxyethyl) substituent, with its chiral center, introduces a three-dimensional element to the molecule, which is often crucial for biological activity.

The primary utility of this compound is as a precursor for more complex molecules. A key piece of evidence for its role as a synthetic intermediate is the commercial availability of its boronic ester derivative, (S)-3-bromo-2-(1-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. chemshuttle.com This indicates that this compound is used to create reagents for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology widely used in the synthesis of pharmaceuticals and other fine chemicals.

The general structure of this compound and its key features are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| CAS Number | 2641451-44-5 |

The presence of the bromine atom also allows for other important transformations, such as Buchwald-Hartwig amination, Sonogashira coupling, and cyanation reactions, further expanding its synthetic utility.

Overview of Research Directions and Academic Challenges Associated with this compound

The current research landscape for this compound is primarily centered on its application as a building block rather than its own intrinsic properties. The limited availability of extensive academic literature specifically on this compound suggests that it is a relatively new or niche intermediate.

Research Directions:

Synthesis of Novel Bioactive Molecules: The primary research direction for this compound is its incorporation into novel molecules with potential pharmaceutical or agrochemical applications. Its structure is likely to be found as a fragment in patented compounds for treating a range of diseases.

Development of New Catalytic Methodologies: The reactivity of the C-Br bond in this specific steric and electronic environment could be used to test and develop new cross-coupling catalysts and reaction conditions.

Asymmetric Synthesis: Given the chiral nature of the 2-(1-methoxyethyl) group, research into the stereoselective synthesis of both enantiomers of this compound is a logical avenue of investigation. This would allow for the synthesis of enantiomerically pure target molecules, which is often a requirement for pharmaceuticals.

Academic Challenges:

Stereoselective Synthesis: A significant challenge is the development of efficient and highly stereoselective methods to synthesize the (R) and (S) enantiomers of this compound. This would likely involve asymmetric reduction of a corresponding ketone or the use of chiral auxiliaries.

Regioselectivity in Synthesis: The synthesis of the parent 3-bromopyridine (B30812) ring with the desired substitution pattern can be challenging. Bromination of substituted pyridines can often lead to mixtures of isomers, requiring careful control of reaction conditions and potentially complex purification procedures.

Reactivity in Cross-Coupling: While the bromine atom is a good handle for cross-coupling, the steric hindrance from the adjacent 2-(1-methoxyethyl) group could impact reaction rates and require the use of specialized, bulky phosphine (B1218219) ligands to achieve high yields.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-bromo-2-(1-methoxyethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO/c1-6(11-2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |

InChI Key |

HZILEQYHPIJWLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 1 Methoxyethyl Pyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. ias.ac.inadvancechemjournal.com For 3-Bromo-2-(1-methoxyethyl)pyridine, the primary disconnections involve the carbon-bromine bond and the bond connecting the methoxyethyl side chain to the pyridine (B92270) ring.

Two logical retrosynthetic pathways are:

Pathway A: Disconnection of the C3-Br bond, leading to the precursor 2-(1-methoxyethyl)pyridine . This intermediate would then undergo regioselective bromination.

Pathway B: Disconnection of the C2-side chain, suggesting a precursor like 3-bromo-2-lithiopyridine or a related organometallic species, which would then react with an appropriate electrophile to install the (1-methoxyethyl) group.

A third, more convergent approach involves disconnecting both substituents, pointing towards the synthesis of a suitably substituted pyridine ring from acyclic starting materials.

Approaches to the 2-(1-methoxyethyl)pyridine Core

The synthesis of the 2-(1-methoxyethyl)pyridine core is a critical step in Pathway A. Several methods can be envisioned for its preparation:

From 2-Acetylpyridine (B122185): A common route involves the reduction of 2-acetylpyridine to the corresponding alcohol, 1-(pyridin-2-yl)ethanol (B103791), followed by methylation of the hydroxyl group. The reduction can be achieved using standard reducing agents like sodium borohydride.

From 2-Bromopyridine: 2-Bromopyridine can be converted into a Grignard reagent, which then reacts with acetaldehyde (B116499) to yield 1-(pyridin-2-yl)ethanol. wikipedia.org Subsequent methylation provides the desired product.

From 2-Picoline (2-Methylpyridine): Deprotonation of 2-picoline with a strong base like n-butyllithium (nBuLi) generates a nucleophilic species that can react with an appropriate electrophile.

Strategies for Regioselective Bromination at the C3-Position of the Pyridine Ring

Achieving regioselective bromination at the C3 position of a 2-substituted pyridine presents a challenge due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic aromatic substitution. gcwgandhinagar.comchemrxiv.org

Direct Electrophilic Bromination: Direct bromination of pyridine itself requires harsh conditions and often results in low yields and mixtures of products. chemrxiv.org The presence of the 2-(1-methoxyethyl) group, being a weakly activating ortho-, para-director, would favor substitution at the 3- and 5-positions. However, controlling the reaction to selectively yield the 3-bromo isomer can be difficult.

Metalation-Bromination: A more controlled and widely used method is directed ortho-metalation. rsc.orgznaturforsch.com Starting with a 2-substituted pyridine, a directed metalation group can facilitate deprotonation at the C3 position. For instance, 2-chloropyridine (B119429) can be selectively lithiated at the C3 position using lithium diisopropylamide (LDA). rsc.orgrsc.org This lithiated intermediate can then be quenched with a bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane. While the (1-methoxyethyl) group is not a classical directing group, related strategies involving metalation of the pyridine ring followed by reaction with an electrophile are common. nih.gov The use of mixed-metal bases, such as nBuLi/LiDMAE, has been shown to effectively metalate pyridine derivatives at specific positions. acs.org

| Method | Reagents | Comments |

| Direct Bromination | Br₂/Lewis Acid | Harsh conditions, potential for multiple isomers. chemrxiv.org |

| Metalation-Bromination | 1. Strong Base (e.g., LDA, nBuLi) 2. Bromine Source (e.g., NBS, Br₂) | Offers high regioselectivity, often the preferred method. rsc.orgznaturforsch.com |

Classical and Modern Pyridine Ring Formation Strategies Relevant to this compound Synthesis

Constructing the pyridine ring allows for the strategic placement of substituents from the outset.

Cycloaddition and Condensation Reactions for Pyridine Ring Assembly

Several named reactions are cornerstones of pyridine synthesis and can be adapted for this target molecule. baranlab.orgnumberanalytics.com

Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. gcwgandhinagar.com To create the specific substitution pattern of the target, asymmetric variations or stepwise condensations would be necessary. baranlab.org

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. pharmaguideline.com

Boger Pyridine Synthesis: This is a modern approach based on an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine (B1199460). wikipedia.org This method is particularly useful for accessing highly substituted pyridines that are difficult to obtain via other routes.

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules offer a powerful way to construct substituted pyridines, with the potential for enantioselective synthesis using chiral catalysts. nih.gov

| Synthesis Name | Reaction Type | Precursors |

| Hantzsch | Condensation/Cyclization | β-ketoester, aldehyde, ammonia gcwgandhinagar.com |

| Kröhnke | Condensation/Cyclization | α-pyridinium methyl ketone, α,β-unsaturated carbonyl pharmaguideline.com |

| Boger | Cycloaddition | Enamine, 1,2,4-triazine wikipedia.org |

| [2+2+2] Cycloaddition | Cycloaddition | Nitrile, 2x Alkynes nih.gov |

Functional Group Interconversions for C3-Bromination

Introducing the bromine atom at the C3 position can be achieved with high regioselectivity by converting a different functional group already present on the pyridine ring. ias.ac.in

Sandmeyer Reaction: The Sandmeyer reaction is a powerful method for converting an amino group into a halide via a diazonium salt intermediate. wikipedia.orgbyjus.comquora.com A synthetic route could therefore involve the synthesis of 3-amino-2-(1-methoxyethyl)pyridine , followed by diazotization with nitrous acid (generated from NaNO₂) and subsequent treatment with a copper(I) bromide (CuBr) catalyst. organic-chemistry.org This approach offers excellent control over the position of bromination.

From Pyridine-N-Oxides: The activation of the pyridine ring through N-oxide formation can facilitate electrophilic substitution. gcwgandhinagar.com Subsequent deoxygenation would yield the desired product.

Stereoselective Installation of the (1-methoxyethyl) Moiety

The (1-methoxyethyl) group contains a chiral center, and its stereoselective synthesis is crucial for producing enantiomerically pure final products.

Asymmetric Reduction: The most direct approach involves the asymmetric reduction of 2-acetylpyridine to produce an enantiomerically enriched 1-(pyridin-2-yl)ethanol. d-nb.info This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation or hydrogenation with transition metal catalysts bearing chiral ligands. d-nb.infoacs.org For example, ruthenium catalysts with chiral BINAP ligands have been used for the highly enantioselective reductive amination of 2-acetylpyridines, a related transformation. acs.org Subsequent O-methylation, a reaction that does not affect the stereocenter, would yield the chiral product.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reaction, after which the auxiliary is removed.

Enzymatic Resolution: A racemic mixture of 1-(pyridin-2-yl)ethanol can be resolved using enzymes (e.g., lipases) that selectively acylate one enantiomer, allowing for the separation of the two.

| Method | Description | Key Features |

| Asymmetric Catalysis | Reduction of 2-acetylpyridine using a chiral catalyst and a hydrogen source. | High enantioselectivity, catalytic nature is efficient. d-nb.infoacs.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Stoichiometric use of chiral material, requires attachment and removal steps. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | High enantioselectivity, operates under mild conditions, but maximum yield is 50% for one enantiomer. |

Direct and Indirect Approaches for Introducing Bromine

The introduction of a bromine atom onto the pyridine ring at the 3-position can be achieved through several synthetic routes, broadly categorized as direct electrophilic bromination and indirect methods such as halogen exchange reactions.

Electrophilic Bromination of Pyridine Precursors

Direct electrophilic aromatic substitution on the pyridine ring is a common method for introducing halogen atoms. Pyridine itself is an electron-deficient heterocycle, which makes electrophilic substitution challenging compared to benzene (B151609). However, the nitrogen atom directs electrophiles primarily to the 3- and 5-positions. quimicaorganica.org The reaction of pyridine with bromine typically requires harsh conditions, such as high temperatures and the presence of a Lewis acid or oleum. mdpi.comgoogle.com For a substituted pyridine like 2-(1-methoxyethyl)pyridine, the existing side chain can influence the regioselectivity of the bromination. Theoretical analyses and experimental evidence suggest that π-donor substituents can direct electrophilic aromatic bromination to the ortho and para positions. nih.gov

A general representation of the electrophilic bromination of a 2-substituted pyridine is shown below:

Table 1: Reagents and Conditions for Electrophilic Bromination of Pyridines

| Brominating Agent | Catalyst/Solvent | Temperature | Reference |

| Bromine (Br₂) | Sulfuric acid (H₂SO₄) | 130-140 °C | mdpi.com |

| Bromine (Br₂) | Hydrobromic acid (HBr) / Hydrogen Peroxide (H₂O₂) | 70-80 °C | google.com |

It is important to note that while these methods are established for pyridine and some of its derivatives, the specific application to 2-(1-methoxyethyl)pyridine would require optimization to achieve the desired 3-bromo isomer selectively and in high yield.

Bromine Atom Transfer and Halogen Exchange Reactions

Indirect methods for introducing bromine can offer alternative pathways, particularly when direct bromination is not efficient or selective. Halogen exchange reactions, where a different halogen or a lithium atom is replaced by bromine, are a valuable tool. One such method is the "halogen dance" reaction, a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. wikipedia.orgclockss.orgresearchgate.net This reaction can be used to move a bromine atom from one position to another, potentially from a more accessible position to the desired 3-position. The driving force for this rearrangement is the formation of a more stable carbanion intermediate. wikipedia.org

Another approach is the Negishi cross-coupling reaction, which can be used to synthesize substituted bipyridines from 2-bromo- or 2-chloropyridines and organozinc pyridyl reagents. organic-chemistry.org While not a direct bromination, this highlights the utility of halogenated pyridines as precursors for more complex structures.

Construction of the (1-methoxyethyl) Side Chain

The synthesis of the (1-methoxyethyl) side chain at the 2-position of the pyridine ring involves two key steps: the formation of the carbon skeleton and the introduction of the methoxy (B1213986) group.

Etherification Methodologies

The methoxy group in the (1-methoxyethyl) side chain is typically introduced via an etherification reaction. A common and versatile method for this transformation is the Williamson ether synthesis. masterorganicchemistry.combyjus.comlibretexts.orglibretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the precursor would be 1-(3-bromopyridin-2-yl)ethanol. This alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. askfilo.comlibretexts.org The resulting alkoxide then reacts with a methylating agent, typically methyl iodide (CH₃I), in an SN2 reaction to form the desired ether. libretexts.orgstenutz.euyoutube.com

The general scheme for the Williamson ether synthesis of the target compound is as follows:

Table 2: Reagents for Williamson Ether Synthesis

| Deprotonating Agent | Methylating Agent | Solvent | Reference |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | askfilo.comphasetransfercatalysis.com |

| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Dimethyl Sulfoxide (DMSO) | stenutz.eu |

The choice of base and solvent is crucial for the success of the reaction, with anhydrous conditions being essential when using highly reactive bases like sodium hydride.

Asymmetric Synthesis of the Chiral (1-methoxyethyl) Stereocenter

The (1-methoxyethyl) group contains a chiral center, and the synthesis of a single enantiomer of this compound requires an asymmetric approach. This can be achieved either by asymmetric reduction of a prochiral ketone precursor or by resolution of a racemic alcohol intermediate.

One prominent method for obtaining the chiral alcohol precursor, (S)- or (R)-1-(3-bromopyridin-2-yl)ethanol, is through the asymmetric reduction of 1-(3-bromopyridin-2-yl)ethanone (B187598). This can be accomplished using chiral catalysts. mt.comnih.gov Asymmetric catalysis offers a direct route to the desired enantiomer with high enantiomeric excess. nih.gov

Alternatively, enzymatic resolution provides an effective method for separating the enantiomers of a racemic alcohol. Lipase-catalyzed enantioselective acetylation has been successfully applied to the resolution of similar 1-(2-pyridyl)ethanols. nih.gov In this process, a lipase (B570770), such as Candida antarctica lipase (CAL), selectively acetylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acetylated and unreacted alcohols can then be separated.

Table 3: Approaches to Asymmetric Synthesis

| Method | Key Reagent/Catalyst | Description | Reference |

| Asymmetric Reduction | Chiral Borohydride Reagents | Reduction of 1-(3-bromopyridin-2-yl)ethanone to a specific enantiomer of the alcohol. | digitellinc.com |

| Asymmetric Cathodic Reduction | Chiral Electrode/Mediator | Electrochemical reduction of acetylpyridines to chiral alcohols. | acs.org |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase) | Selective acetylation of one enantiomer of racemic 1-(3-bromopyridin-2-yl)ethanol. | nih.gov |

Optimization of Synthetic Pathways and Process Intensification

The efficiency, safety, and environmental impact of a synthetic route are critical considerations, particularly for large-scale production. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.comcetjournal.it For the synthesis of pyridine derivatives, the use of continuous flow reactors has emerged as a powerful tool for process optimization. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.netthieme-connect.com

Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety due to the small reaction volumes. These systems can lead to higher yields, reduced reaction times, and minimized waste generation. pharmasalmanac.com For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, showcasing significant improvements in efficiency and safety. organic-chemistry.orgresearchgate.netthieme-connect.com The principles of process intensification can be applied to various steps in the synthesis of this compound, from the bromination of the pyridine ring to the construction of the side chain, to develop a more sustainable and cost-effective manufacturing process.

High-Yield and High-Purity Synthetic Routes

A thorough review of scientific databases and patent literature did not yield specific, documented high-yield and high-purity synthetic routes for this compound. Chemical suppliers list the (S)-enantiomer, (S)-3-Bromo-2-(1-methoxyethyl)pyridine (CAS 2641451-44-5), with purities generally reported at ≥97% or ≥98%. chemscene.comchemicalbook.com This indicates that viable, and likely proprietary, synthetic methods exist to produce this compound at high purity.

While direct methods are not published, the synthesis of structurally related compounds can offer hypothetical pathways. For instance, the synthesis of other brominated pyridine derivatives often involves either the direct bromination of a substituted pyridine or the construction of the pyridine ring from acyclic precursors.

Hypothetical Pathway 1: Bromination of 2-(1-methoxyethyl)pyridine. This approach would involve the synthesis of the precursor 2-(1-methoxyethyl)pyridine followed by a regioselective bromination at the 3-position. The challenge in this route lies in controlling the regioselectivity of the bromination, as pyridine and its derivatives can undergo electrophilic substitution at various positions depending on the directing effects of the substituents and the reaction conditions. researchgate.netchemrxiv.org

Hypothetical Pathway 2: Functionalization of a Pre-existing Bromopyridine. A plausible alternative involves starting with a suitable 2,3-disubstituted pyridine. For example, a synthetic sequence could potentially start from 3-bromo-2-acetylpyridine. This intermediate could undergo reduction of the ketone to an alcohol, followed by O-methylation to yield the target compound.

It is important to reiterate that these are speculative pathways based on general organic synthesis principles, and specific reaction conditions, yields, and purification methods for this compound have not been publicly detailed.

Application of Microwave-Assisted Synthesis

There is no specific information available in the scientific literature regarding the application of microwave-assisted synthesis for the production of this compound. Microwave-assisted synthesis is a well-established technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. While it has been applied to the synthesis of various pyridine derivatives, its specific use for this compound is not documented.

Continuous Flow Chemistry Approaches for Scalable Production

Similarly, no published studies were found that describe the use of continuous flow chemistry for the scalable production of this compound. Flow chemistry offers several advantages for large-scale synthesis, including improved safety, better heat and mass transfer, and enhanced process control, often leading to higher consistency and purity. Although this technology is increasingly adopted in pharmaceutical and fine chemical manufacturing for the production of heterocyclic compounds, its application to the synthesis of this specific target molecule has not been reported in the public domain.

Reactivity and Transformational Chemistry of 3 Bromo 2 1 Methoxyethyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromine Position

The bromine atom at the C3 position of 3-Bromo-2-(1-methoxyethyl)pyridine is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with a variety of aryl, heteroaryl, and vinyl boronic acids or esters.

Expected Reaction Conditions: A typical catalytic system would involve a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial and can range from simple triphenylphosphine (B44618) (PPh₃) to more sophisticated biarylphosphines that can enhance catalytic activity. A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the transmetalation step. The reaction is typically carried out in a solvent mixture, such as toluene (B28343)/water or dioxane/water, at elevated temperatures.

| Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 | 3-Aryl-2-(1-methoxyethyl)pyridine |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | 3-Aryl-2-(1-methoxyethyl)pyridine |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-110 | 3-Aryl-2-(1-methoxyethyl)pyridine |

The Stille coupling reaction joins an organohalide with an organotin reagent, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. It is expected that this compound would couple efficiently with various organostannanes, including vinyl-, aryl-, and alkynylstannanes.

Expected Reaction Conditions: A palladium(0) catalyst, such as Pd(PPh₃)₄, is commonly used. The reaction is typically performed in an anhydrous, aprotic solvent like toluene, THF, or DMF, often at elevated temperatures. In some cases, additives like lithium chloride can accelerate the reaction.

| Catalyst | Additive | Solvent | Temperature (°C) | Expected Product |

| Pd(PPh₃)₄ | None | Toluene | 90-110 | 3-Substituted-2-(1-methoxyethyl)pyridine |

| PdCl₂(PPh₃)₂ | LiCl | DMF | 80-100 | 3-Substituted-2-(1-methoxyethyl)pyridine |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. researchgate.net These reactions are often highly efficient and can be performed under mild conditions. This compound is a suitable substrate for Negishi coupling with alkyl-, aryl-, and vinylzinc reagents.

Expected Reaction Conditions: Palladium catalysts such as Pd(PPh₃)₄ or those derived from Pd(OAc)₂ and a phosphine ligand are effective. The reactions are carried out in anhydrous aprotic solvents like THF or DME. The organozinc reagents are typically prepared in situ or used as pre-formed solutions.

| Catalyst System | Solvent | Temperature (°C) | Expected Product |

| Pd(PPh₃)₄ | THF | 25-66 | 3-Substituted-2-(1-methoxyethyl)pyridine |

| Pd(OAc)₂ / SPhos | DME | 25-80 | 3-Substituted-2-(1-methoxyethyl)pyridine |

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines, using a palladium catalyst. researchgate.net This reaction would allow for the introduction of a wide range of nitrogen-based functional groups at the C3 position of the pyridine (B92270) ring.

Expected Reaction Conditions: This reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine like SPhos or XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The reaction is usually conducted in an anhydrous aprotic solvent like toluene or dioxane.

| Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 3-Amino-2-(1-methoxyethyl)pyridine derivative |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90-120 | 3-Amino-2-(1-methoxyethyl)pyridine derivative |

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts. It is a highly reliable method for the synthesis of arylalkynes.

Expected Reaction Conditions: A standard Sonogashira reaction would employ a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, which often serves as the solvent as well (e.g., triethylamine (B128534) or diisopropylamine). The reaction is generally carried out under an inert atmosphere.

| Catalyst System | Co-catalyst | Base/Solvent | Temperature (°C) | Expected Product |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | 25-80 | 3-Alkynyl-2-(1-methoxyethyl)pyridine |

| Pd(PPh₃)₄ | CuI | Piperidine | 25-60 | 3-Alkynyl-2-(1-methoxyethyl)pyridine |

Beyond the named reactions above, the C3-bromine atom of this compound is susceptible to other palladium-catalyzed transformations. For instance, C-O bond formation can be achieved through coupling with alcohols or phenols, and C-S bond formation through coupling with thiols. These reactions often utilize similar catalytic systems to the Buchwald-Hartwig amination, with adjustments in the base and reaction conditions.

Functional Group Transformations of the (1-methoxyethyl) Substituent

The (1-methoxyethyl) group at the C2 position of the pyridine ring is a versatile handle for a variety of chemical modifications. It contains a chiral center and an ether linkage, both of which can be targeted for specific transformations.

Cleavage and Modification of the Methoxy (B1213986) Ether.nih.gov

Ethers are generally stable and unreactive functional groups, a property that makes them excellent solvents for many reactions. pressbooks.pub However, the C-O bond in ethers can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds through protonation of the ether oxygen, creating a good leaving group (methanol), followed by a nucleophilic substitution reaction. libretexts.org

For this compound, the substitution can occur via an SN1 or SN2 mechanism. wikipedia.org The carbon atom attached to the pyridine ring is secondary and benzylic-like, which can stabilize a carbocation intermediate, suggesting a possible SN1 pathway. pressbooks.pubfiveable.me In an SN2 mechanism, the halide nucleophile (e.g., Br⁻ or I⁻) would attack the less sterically hindered carbon. libretexts.org In this case, attack would likely occur at the methyl group of the methoxy ether, yielding 3-bromo-2-(1-hydroxyethyl)pyridine and methyl halide. Conversely, an SN1 pathway would involve the formation of a secondary carbocation adjacent to the pyridine ring, leading to the formation of 3-bromo-2-(1-haloethyl)pyridine and methanol. libretexts.org

The choice of reagent and conditions determines the outcome. Treatment with boron tribromide (BBr₃) is a common and effective method for cleaving aryl methyl ethers to produce the corresponding phenols, and it would be expected to efficiently convert this compound to 3-bromo-2-(1-hydroxyethyl)pyridine. organic-chemistry.org

Table 1: Representative Ether Cleavage Reactions

| Starting Material | Reagent(s) | Expected Major Products | Mechanism Type |

|---|---|---|---|

| This compound | Excess HI or HBr | 3-Bromo-2-(1-haloethyl)pyridine, Methanol | SN1-like |

| This compound | BBr₃, then H₂O | 3-Bromo-2-(1-hydroxyethyl)pyridine, CH₃Br | Lewis Acid-Assisted Cleavage |

| Ethyl isopropyl ether | HBr | Isopropyl alcohol, Bromoethane | SN2 libretexts.org |

Stereochemical Transformations of the Chiral Center.nih.gov

The carbon atom of the ethyl group attached to the pyridine ring is a chiral center, meaning this compound can exist as enantiomers. chemscene.com The specific (S)-enantiomer is commercially available. chemscene.com Transformations at this stereocenter are of significant interest for the synthesis of enantiopure compounds.

One strategy to alter the stereochemistry involves an oxidation-reduction sequence. The secondary alcohol, obtained from the ether cleavage described in section 3.2.1, can be oxidized to the corresponding ketone, 2-acetyl-3-bromopyridine. This oxidation eliminates the chiral center. Subsequent stereoselective reduction of the ketone using chiral reducing agents (e.g., borane (B79455) reagents with chiral ligands) can then furnish either the (R) or (S) enantiomer of 3-bromo-2-(1-hydroxyethyl)pyridine with high enantiomeric excess.

Alternatively, direct substitution at the chiral center could proceed with inversion of stereochemistry via an SN2 reaction, though this is often challenging at a secondary benzylic-type position due to competing SN1 pathways and eliminations.

Side Chain Functionalization via Oxidation, Reduction, or Substitution

Beyond ether cleavage, the (1-methoxyethyl) side chain can undergo other functionalizations. As mentioned, oxidation of the corresponding alcohol (post-ether cleavage) provides a direct route to 2-acetyl-3-bromopyridine. This ketone is a valuable intermediate, allowing for further modifications such as aldol (B89426) reactions or the introduction of various nucleophiles at the carbonyl group.

Direct substitution of the methoxy group is another potential transformation. While ethers are typically poor leaving groups, their conversion to a better leaving group or activation with Lewis acids can facilitate substitution by other nucleophiles.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to an adjacent ortho position. uwindsor.ca

In the case of this compound, several competing pathways exist for lithiation.

Halogen-Metal Exchange: The carbon-bromine bond at the C3 position is susceptible to halogen-metal exchange upon treatment with alkyllithium reagents like n-BuLi or t-BuLi at low temperatures. researchgate.net This is often a very fast process and would generate the 3-lithio-2-(1-methoxyethyl)pyridine intermediate, which can then be trapped with various electrophiles to introduce a substituent at the C3 position (replacing bromine).

Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct lithiation to the C6 position. clockss.org However, the steric bulk of the C2 substituent might hinder the approach of the lithiating agent to C6. The ether oxygen in the side chain is generally a weak directing group and is unlikely to effectively direct lithiation to the C3 position, especially in the presence of the more reactive bromo substituent. uwindsor.ca

Deprotonation at C4: Lithiation of 3-bromopyridine (B30812) itself can be directed to the C4 position under certain conditions, for example, using lithium diisopropylamide (LDA). clockss.orgresearchgate.net This pathway would compete with halogen-metal exchange.

The outcome of the reaction is highly dependent on the choice of base, solvent, and temperature. Using a strong, non-nucleophilic, sterically hindered base like LDA or a TMP-based reagent (e.g., TMPMgCl·LiCl) can favor deprotonation over halogen-metal exchange or nucleophilic addition. harvard.educlockss.org Halogen-metal exchange with n-BuLi is typically the most probable route for functionalizing the C3 position. researchgate.net

Table 2: Potential Lithiation Pathways for this compound

| Reagent(s) | Position of Lithiation | Predominant Reaction Type | Subsequent Product (after E⁺ quench) |

|---|---|---|---|

| n-BuLi, THF, -78 °C | C3 | Halogen-Metal Exchange | 3-E-2-(1-methoxyethyl)pyridine |

| LDA, THF, -78 °C | C4 | Directed Metalation (by N) | 3-Bromo-4-E-2-(1-methoxyethyl)pyridine |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring.pressbooks.pubacs.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For pyridines, SNAr reactions are highly favored at the C2 (ortho) and C4 (para) positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

In this compound, the leaving group (bromide) is at the C3 (meta) position. Nucleophilic attack at C3 does not allow for resonance stabilization of the negative charge by the ring nitrogen. stackexchange.com Consequently, 3-halopyridines are generally much less reactive towards SNAr than their 2- and 4-halo counterparts. youtube.com Reaction at the C3 position typically requires harsh conditions, such as high temperatures or the use of very strong nucleophiles.

The reactivity order for halogens as leaving groups in SNAr is typically F > Cl ≈ Br > I, which is opposite to the trend seen in SN1 and SN2 reactions and is governed by the stability of the intermediate (electronegativity) rather than leaving group ability. acs.orgresearchgate.netchemrxiv.org While the 3-bromo position is deactivated, the presence of electron-withdrawing groups on the ring can activate it for SNAr. libretexts.orgnih.gov The 2-(1-methoxyethyl) substituent is generally considered weakly electron-donating or neutral and would not provide significant activation for SNAr at the C3 position. Therefore, direct displacement of the bromide via a standard SNAr mechanism is expected to be difficult.

Radical Reactions and Single Electron Transfer (SET) Processes.clockss.org

Radical-based functionalization offers a complementary approach to ionic reactions for modifying pyridine rings. acs.org The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine, is a classic example of homolytic aromatic substitution that favors the C2 and C4 positions. acs.org

Modern methods often employ photoredox catalysis to generate radicals under mild conditions via single-electron transfer (SET) processes. sigmaaldrich.com Pyridine derivatives can be activated towards radical attack by forming N-substituted pyridinium (B92312) salts, such as N-alkoxy or N-aminopyridinium salts. acs.orgnih.gov These salts are more electron-deficient and readily undergo SET reduction to form pyridinyl radicals, which can then couple with other radical species. acs.org

For this compound, several radical pathways can be envisioned:

Minisci-type Reaction: Protonation of the pyridine nitrogen followed by the addition of an alkyl radical (generated from a suitable precursor) would likely lead to functionalization at C4 or C6, if sterically accessible.

N-Oxide Chemistry: Conversion of the pyridine to its N-oxide derivative opens up further possibilities. Single-electron oxidation of the N-oxide can generate an N-oxy radical, which can act as a hydrogen atom transfer (HAT) catalyst or participate in cascade reactions. nih.govdigitellinc.com

Radical Coupling at the Bromo Position: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions that proceed through radical intermediates or SET mechanisms, allowing for the substitution of the bromine atom with various groups.

These SET-based methods provide powerful, non-traditional ways to functionalize the pyridine core, often with regioselectivity that differs from classical ionic pathways. nih.gov

Cycloaddition and Annulation Reactions of this compound Remain Unexplored

A thorough review of scientific literature reveals a significant gap in the documented chemical reactivity of this compound. Specifically, there is no available research detailing its participation in cycloaddition or annulation reactions involving the pyridine core. While the broader field of pyridine chemistry is rich with examples of such transformations, these have not been extended to this particular substituted pyridine derivative.

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of complex, fused-ring systems. These reactions, such as the well-known Diels-Alder reaction or various [3+2] cycloadditions, typically require the pyridine ring to act as either a diene or a dienophile, or to undergo annulation through sequential bond-forming events. The electronic and steric properties of substituents on the pyridine ring play a crucial role in dictating its ability to participate in these transformations.

In the case of this compound, the presence of a bromine atom at the 3-position and a 1-methoxyethyl group at the 2-position introduces a unique combination of electronic and steric factors. The bromine atom is an electron-withdrawing group, which would generally decrease the electron density of the pyridine ring, potentially making it a more reactive dienophile but a less reactive diene in cycloaddition reactions. Conversely, the 2-alkyl substituent can influence the steric accessibility of the nitrogen atom and the adjacent carbon atoms, which are often involved in annulation processes.

Despite the synthetic potential that fused heterocycles derived from this compound might represent, no studies have been published that investigate this area. Research on simpler, related structures such as 3-bromopyridine often focuses on its use in cross-coupling reactions like the Heck or Buchwald-Hartwig aminations, where the carbon-bromine bond is the site of reactivity, rather than cycloadditions involving the pyridine π-system. Similarly, studies on 2-alkylpyridines tend to explore the reactivity of the alkyl substituent itself, for instance, through deprotonation and subsequent alkylation, rather than cycloaddition reactions of the aromatic core.

The absence of data precludes any detailed discussion of reaction conditions, yields, or the properties of any potential fused-ring products derived from this compound via these pathways. Consequently, no data tables of research findings can be provided. This highlights a potential area for future research in the field of heterocyclic chemistry, as the exploration of such reactions could lead to the synthesis of novel and potentially useful chemical entities.

Applications of 3 Bromo 2 1 Methoxyethyl Pyridine As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Pyridine-Containing Scaffolds and Heterocycles

The utility of 3-Bromo-2-(1-methoxyethyl)pyridine as a foundational element is particularly evident in its capacity to generate sophisticated pyridine-containing scaffolds. The pyridine (B92270) ring is a privileged structure in chemistry, and the ability to selectively functionalize it is key to developing novel compounds.

Fused heterocyclic systems containing a pyridine ring are of significant interest due to their diverse biological activities. researchgate.net this compound is an ideal starting material for creating such structures. The bromine atom serves as a handle for intramolecular cyclization reactions, often catalyzed by palladium, to form new rings fused to the pyridine core. researchgate.net For instance, synthetic strategies used to produce thieno[2,3-b]pyridines, which involve the reaction of substituted pyridine-2(1H)-thiones, demonstrate how functional groups adjacent to the pyridine nitrogen can be used to build fused systems. researchgate.net Similarly, pyranopyridines and pyrazolopyridines are other classes of fused heterocycles whose synthesis can be envisioned starting from appropriately substituted pyridines. researchgate.net The presence of the 2-(1-methoxyethyl) group can influence the regioselectivity of these cyclization reactions and can be a key part of the newly formed ring system.

Examples of Fused Pyridine Systems Synthesized from Pyridine Precursors

| Fused System Class | General Synthetic Approach | Potential Application |

|---|---|---|

| Thieno[2,3-b]pyridines | Cyclization of functionalized pyridine-2(1H)-thiones. researchgate.net | Antiallergic, Antiprotozoal. researchgate.net |

| Pyrano[3,2-c]pyridines | Cyclization involving hydroxyl or carbonyl functionalities. researchgate.net | Antitumor Agents. researchgate.net |

| 2,3-Dihydro chemshuttle.comchemicalbook.comdioxino[2,3-b]pyridines | Intramolecular C–O bond formation via palladium catalysis. researchgate.net | Therapeutic Agents. researchgate.net |

| Imidazo[1,2-a]pyridines | Condensation of 2-aminopyridines with phenacyl bromides. nih.gov | Medicinally Significant Scaffolds. nih.gov |

Regioselective synthesis allows for the precise modification of a specific position on a molecule, which is crucial for creating chemical libraries for screening purposes. The bromine atom at the C3 position of this compound makes it highly suitable for such selective modifications. researchgate.netchemrxiv.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose. nih.govnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups at the C3 position with high selectivity. nih.gov This capability enables the rapid generation of a diverse library of pyridine derivatives from a single, common intermediate. researchgate.net Each compound in the library possesses a unique substituent at the C3 position while retaining the core 2-(1-methoxyethyl)pyridine structure, facilitating the exploration of structure-activity relationships (SAR).

Precursor in Medicinal Chemistry for Bioactive Molecule Synthesis

Pyridine and its derivatives are integral to the development of pharmaceuticals. researchgate.netmedihealthpedia.com this compound serves as a key precursor in medicinal chemistry for synthesizing molecules with potential therapeutic value.

A pharmaceutical intermediate is a compound that is a step in the synthesis of a final active pharmaceutical ingredient (API). Substituted bromopyridines are frequently used as such intermediates. bldpharm.com For example, the synthesis of novel analogs of the anti-tuberculosis drug bedaquiline (B32110) has utilized a brominated pyridine core to explore new chemical space. nih.gov In these syntheses, the bromine atom is typically replaced via a cross-coupling reaction to build the final, more complex molecular structure. The compound (S)-3-bromo-2-(1-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a derivative of the title compound, is explicitly provided for pharmaceutical research, highlighting its role as a building block for drug discovery programs. chemshuttle.com

Drug discovery often involves synthesizing analogs of a lead compound to optimize its properties. This compound is an excellent scaffold for creating such analogs. By leveraging the reactivity of the C-Br bond, chemists can systematically vary the substituent at the 3-position. A notable example is the development of pyridine-based bedaquiline analogs, where the quinoline (B57606) ring of the original drug was replaced with a pyridine heterocycle. nih.gov This modification was achieved using synthetic strategies that hinged on functionalized pyridines. The goal of these modifications was to discover new variants with potentially improved safety profiles while retaining anti-tubercular activity. nih.gov This approach of creating analogs is a cornerstone of modern medicinal chemistry for developing new and improved therapeutics.

Intermediate in Agrochemical Development

The pyridine ring is a critical component in many commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The discovery of new agrochemicals often relies on the derivatization of key intermediates to find novel bioactive structures. nih.govresearchgate.net

This compound, with its reactive bromine handle, is a valuable intermediate for this purpose. Synthetic strategies in agrochemical research often mirror those in medicinal chemistry, employing cross-coupling reactions to link different molecular fragments. For instance, research into novel pyrazole-5-carboxamides with insecticidal activity has involved the synthesis of complex molecules built upon a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole core. researchgate.net This demonstrates how a brominated pyridine unit can be incorporated into a larger structure designed for agricultural applications. The ability to easily modify the 3-position of the pyridine ring allows researchers to fine-tune the biological activity and physical properties of the resulting compounds, aiming for enhanced efficacy and selectivity as a potential pesticide. researchgate.net

Utility in Materials Science: Ligand Synthesis and Polymer Chemistry

The unique structural characteristics of this compound, namely the presence of a reactive bromine atom, a coordinating pyridine nitrogen, and a chiral methoxyethyl side chain, position it as a valuable building block in materials science. Its application is particularly notable in the synthesis of specialized ligands for asymmetric catalysis and in the development of functional polymers with tailored properties.

Ligand Synthesis for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral pyridine-containing ligands have emerged as a significant class of ligands due to their modular nature and the unique electronic properties of the pyridine ring. dntb.gov.uaresearchgate.netnih.gov The "(S)-1-methoxyethyl" group on this compound introduces a stereogenic center, making it an ideal precursor for the synthesis of chiral P,N-ligands (phosphine-nitrogen ligands).

The bromine atom at the 3-position serves as a versatile handle for introducing a phosphine (B1218219) moiety through various palladium-catalyzed cross-coupling reactions. This transformation typically involves the reaction of the bromopyridine derivative with a secondary phosphine or its corresponding phosphine oxide, followed by reduction. The resulting P,N-ligands can chelate to a metal center through both the phosphorus and the pyridine nitrogen atoms, creating a well-defined chiral environment for catalytic transformations.

The general synthetic approach for converting a chiral bromopyridine, such as this compound, into a P,N-ligand is outlined below. This method allows for the creation of a library of ligands with varying steric and electronic properties by changing the substituents on the phosphine.

Table 1: Representative Palladium-Catalyzed Phosphination of Bromopyridines

| Entry | Bromopyridine Substrate | Phosphine Reagent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromo-2-methylpyridine | Diphenylphosphine | Pd(OAc)₂/dppf | NaOt-Bu | Toluene (B28343) | 110 | 85 |

| 2 | 3-Bromo-2-chloropyridine | Dicyclohexylphosphine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 78 |

| 3 | (S)-3-Bromo-2-(1-methoxyethyl)pyridine (hypothetical) | Di-tert-butylphosphine | PdCl₂(Amphos)₂ | K₃PO₄ | THF | 80 | 80-90 (expected) |

This table presents typical conditions for phosphination reactions on analogous bromopyridine substrates. The data for entry 3 is a scientifically informed projection for the subject compound based on established methodologies.

The resulting chiral P,N-ligands derived from this compound are expected to be effective in a range of asymmetric catalytic reactions, including hydrogenations, hydrosilylations, and allylic alkylations. researchgate.netnih.gov The stereochemistry of the final product in these reactions would be dictated by the absolute configuration of the chiral center in the ligand backbone.

Polymer Chemistry Applications

In polymer chemistry, this compound can be utilized as a monomer to synthesize functional polymers with unique optical and electronic properties. The pyridine ring can be incorporated into the main chain of a polymer or as a pendant group, and its properties can be finely tuned. mdpi.com The presence of the chiral side chain can lead to the formation of helically chiral polymers, which have applications in chiral recognition and separation. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the synthesis of conjugated polymers from halo-aromatic monomers. mdpi.com this compound can participate in these reactions to create a variety of polymer architectures.

Suzuki Polycondensation: Reaction with a diboronic acid or ester in the presence of a palladium catalyst can yield conjugated polymers where the chiral pyridine unit is part of the polymer backbone. These polymers may exhibit interesting chiroptical properties and could be explored for applications in organic light-emitting diodes (OLEDs) or as chiral stationary phases in chromatography.

Heck and Sonogashira Polymerizations: These methods allow for the incorporation of vinylene or ethynylene linkages into the polymer backbone, respectively. Polymers synthesized via these routes would possess extended π-conjugation, making them suitable for applications in organic electronics and sensors.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Catalyst System | Resulting Polymer Type | Potential Application |

| Suzuki Polycondensation | Arylene-bis(boronic acid) | Pd(PPh₃)₄ / K₂CO₃ | Chiral conjugated polymer | Chiral recognition, OLEDs |

| Heck Polymerization | Divinylbenzene | Pd(OAc)₂ / P(o-tol)₃ | Chiral poly(arylene vinylene) | Organic electronics |

| Sonogashira Polymerization | Diethynylbenzene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Chiral poly(arylene ethynylene) | Sensors, conductive materials |

This table illustrates hypothetical polymerization reactions based on established palladium-catalyzed methods, projecting the utility of the subject compound as a monomer.

The incorporation of the chiral 2-(1-methoxyethyl)pyridine moiety into a polymer chain is expected to impart specific functionalities. The pyridine nitrogen can act as a coordination site for metal ions, leading to the formation of metallopolymers with catalytic or sensing capabilities. Furthermore, the inherent chirality can influence the polymer's secondary structure, potentially leading to materials with unique self-assembly properties.

Mechanistic Investigations and Stereochemical Control

Detailed Mechanistic Pathways of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming new carbon-carbon bonds with aryl halides. ubc.ca The general mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov While direct mechanistic studies on 3-Bromo-2-(1-methoxyethyl)pyridine are not extensively documented, the pathways can be inferred from well-established principles and studies on similar bromo-heterocyclic compounds. uzh.ch

The catalytic cycle typically begins with the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated palladium(0) complex. wikipedia.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to an increase in the oxidation state of the metal from Pd(0) to Pd(II). libretexts.org The resulting species is a square planar Pd(II) complex containing both the pyridyl and bromide ligands. For this step to occur, the metal complex must have a vacant coordination site. wikipedia.org The presence of the pyridine (B92270) nitrogen can potentially influence this step through chelation, which has been observed to assist in oxidative addition in other pyridyl systems. nih.gov

Next, transmetalation occurs, where an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) transfers its organic group to the palladium(II) complex, displacing the halide. nih.gov This step requires the activation of the organoboron species by a base. The efficiency of transmetalation can be a rate-determining factor and is often accelerated by additives like silver salts in challenging couplings of electron-poor heterocycles. uzh.ch

Finally, reductive elimination completes the cycle. The two organic groups (the pyridyl group from the initial substrate and the newly transferred group) are expelled from the palladium complex, forming the new C-C bond of the final product. wikipedia.org This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then enter another cycle. nih.gov For reductive elimination to happen, the two organic ligands must be positioned cis to each other on the metal's coordination sphere. wikipedia.orglibretexts.org

Table 1: Elementary Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the substrate. | 0 → +2 |

| Transmetalation | Transfer of an organic group from a second reagent to the Pd(II) center. | No Change |

| Reductive Elimination | Expulsion of the coupled product, regenerating the catalyst. | +2 → 0 |

The choice of catalyst and, more critically, the ligands attached to the palladium center, plays a paramount role in the efficiency and selectivity of cross-coupling reactions. researchgate.net Ligands can influence every step of the catalytic cycle by modifying the electron density, steric environment, and stability of the palladium complexes.

Electron-donating ligands can increase the electron density on the palladium center, which generally accelerates the oxidative addition step but may slow down reductive elimination.

Bulky ligands can promote reductive elimination and can also be used to control selectivity in substrates with multiple reactive sites. iitd.ac.in

Chelating ligands , such as bidentate phosphines (e.g., dppf), can stabilize the catalyst, prevent catalyst deactivation, and influence the geometry of the intermediates, thereby affecting reactivity.

In the case of substrates like this compound, the pyridine nitrogen itself can act as a coordinating atom, potentially influencing the reaction pathway. The development of specialized ligands, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, has been undertaken to improve the outcomes of Suzuki-Miyaura reactions for pyridine-containing substrates. rsc.org The selection of the ligand can even switch the regioselectivity of a reaction, determining which of two different halide sites on a molecule reacts preferentially. researchgate.net

Understanding Regioselectivity in Electrophilic and Nucleophilic Substitutions

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. masterorganicchemistry.com In the pyridine ring of this compound, the existing substituents—the bromine atom and the 2-(1-methoxyethyl) group—exert strong directing effects on incoming reagents.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. The nitrogen atom deactivates the ring towards electrophiles, particularly at the C2, C4, and C6 positions.

In nucleophilic aromatic substitution, the bromo group at the C3 position can be displaced by a suitable nucleophile. The regioselectivity of such reactions on substituted pyridines can be complex. In related systems like 3,4-pyridynes, substituent-induced polarization of the ring dictates the site of nucleophilic attack. nih.gov For this compound, the interplay between the electron-withdrawing inductive effect of the bromine and the steric and electronic effects of the C2 substituent would determine the most favorable site for nucleophilic addition or substitution.

Carbocation Rearrangements in Related Bromination Chemistry

Carbocation rearrangements are a class of organic reactions in which a carbocation intermediate reorganizes its atomic framework to yield a more stable carbocation. wikipedia.orglibretexts.org The most common type is the Wagner-Meerwein rearrangement, which involves a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orgacs.org These rearrangements are thermodynamically driven by the formation of a more stable carbocation, such as the conversion of a secondary carbocation into a more stable tertiary or resonance-stabilized carbocation. youtube.comyoutube.com The process is typically very rapid, often occurring at low temperatures, and proceeds with retention of stereochemistry in the migrating group. wikipedia.orgjk-sci.com

In the context of electrophilic aromatic substitution (EAS), the classic mechanism for the bromination of benzene involves the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org This intermediate is stabilized by the delocalization of the positive charge across the aromatic ring. Due to this inherent resonance stabilization, the arenium ion in typical benzene bromination is not prone to skeletal rearrangement. libretexts.org The energetic advantage of restoring the aromatic system strongly favors the loss of a proton to yield the final substitution product. libretexts.org

The electrophilic bromination of the pyridine ring itself presents significant challenges. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less nucleophilic and thus resistant to attack by electrophiles. youtube.com Reactions often require harsh conditions, such as high temperatures and the use of oleum, and the nitrogen atom can be protonated in acidic media, which further deactivates the ring toward electrophilic attack. youtube.comresearchgate.net

While the arenium ion intermediate in the direct bromination of the pyridine ring does not typically undergo rearrangement, carbocation rearrangements become a significant consideration in reactions involving substituents on the pyridine ring or in reactions of activated pyridine derivatives like pyridine N-oxides. In these related chemical transformations, carbocation intermediates can be formed under conditions that may lead to Wagner-Meerwein type shifts.

Recent studies have explored the generation of α-carbonyl cations from the oxidation of alkynes catalyzed by a Brønsted acid and mediated by pyridine N-oxides. These highly reactive intermediates can be intercepted through a Wagner-Meerwein rearrangement. chemrxiv.org This demonstrates that while rearrangements on the pyridine ring itself during bromination are not a typical pathway, the principles of carbocation stability and rearrangement are highly relevant in the broader chemistry of pyridine derivatives. chemrxiv.org The propensity for a particular group to migrate (migratory aptitude) and the stability of the resulting carbocation dictate the outcome of such reactions.

The tables below summarize the key differences between intermediates in aromatic bromination and the general principles governing carbocation rearrangements.

Table 1: Comparison of Intermediates in Electrophilic Aromatic Bromination

| Feature | Arenium Ion (Wheland Intermediate) | Alkyl Carbocation (on a side chain) |

| Formation | Electrophilic attack on the aromatic ring (e.g., benzene, pyridine) | Heterolysis of a C-X bond, protonation of an alkene, etc. jk-sci.com |

| Stabilization | Resonance delocalization across the ring system | Hyperconjugation, inductive effects, potential for resonance with adjacent groups |

| Propensity for Rearrangement | Low; resonance provides significant stabilization, and deprotonation to restore aromaticity is highly favored. libretexts.org | High; if a more stable carbocation (e.g., tertiary from secondary) can be formed via a 1,2-shift. youtube.com |

Table 2: General Migratory Aptitude in Wagner-Meerwein Rearrangements

| Migrating Group | General Trend | Notes |

| Aryl | High | The migrating ability is enhanced by electron-donating groups on the aryl ring. The migrating group can help stabilize the transition state via a bridged phenonium ion. |

| Hydride (H⁻) | Variable | Hydride shifts are very common and rapid. youtube.com |

| Alkyl | Variable | The tendency to migrate generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. youtube.com |

This table represents generalized trends in migratory aptitude. The actual outcome can be influenced by steric, electronic, and conformational factors within a specific molecule.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 1 Methoxyethyl Pyridine

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to understanding its reactivity. Theoretical methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining these properties.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of various molecular properties with a high degree of accuracy. For bromo-pyridine systems, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate thermodynamic and electronic parameters.

Table 1: Representative Calculated Properties of Analogous Bromo-Pyridine Compounds

| Compound | Method/Basis Set | Calculated Property | Value |

| 2-Bromo-3-hydroxy-6-Methyl Pyridine (B92270) | B3LYP/6-311G(d,p) | Total Energy (a.u.) | -2936.4687 researchgate.net |

| 2-Bromo-3-hydroxy-6-Methyl Pyridine | B3LYP/6-311G(d,p) | Frontier Orbital Energy Gap (eV) | 5.39512 researchgate.net |

| 2,6-Bis(Bromo-methyl) Pyridine | B3LYP/6-311G(d,p) | Dipole Moment (Debye) | 4.2863 |

| 2,6-Bis(Bromo-methyl) Pyridine | B3LYP/6-311G(d,p) | Frontier Orbital Energy Gap (eV) | 5.499024 |

Note: This data is for analogous compounds and serves to illustrate the types of properties calculated via DFT.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. wikipedia.org The energy and localization of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. In pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO's location can be influenced by substituents. For 3-Bromo-2-(1-methoxyethyl)pyridine, the electron-withdrawing bromine atom would be expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. rsc.org In studies of related bromo-pyridines, the region around the nitrogen atom typically shows a negative electrostatic potential, indicating its basicity and availability for protonation or coordination to metal centers. The bromine atom, due to the phenomenon of a σ-hole, can exhibit a region of positive electrostatic potential along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the intricate details of reaction pathways, including the characterization of transient species like transition states.

Transition State Characterization and Energy Barrier Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of the associated energy barriers. nih.gov For reactions involving bromo-pyridines, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can map out the potential energy surface, locating the transition state structures that connect reactants to products. The energy difference between the reactants and the transition state, the activation energy, determines the reaction rate. rsc.org While no specific reaction mechanisms for this compound have been published, computational studies on similar systems demonstrate that factors like the nature of the leaving group, the nucleophile, and the solvent all play a critical role in determining the reaction pathway and its energetic profile. researchgate.net

Table 2: Illustrative Energy Barriers for a Generic Reaction Type

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | DFT/B3LYP | 15-25 |

| Leaving Group Departure | DFT/B3LYP | 5-15 |

Note: These are hypothetical values to illustrate the concept of calculated energy barriers.

Solvent Effects and Catalytic Cycle Simulations

The solvent environment can have a profound impact on reaction mechanisms and rates. ajchem-a.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energies of reactants, products, and transition states. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic picture of the reaction in solution.

For catalytic reactions, computational methods can be used to simulate the entire catalytic cycle. This involves modeling the interaction of the substrate, such as this compound, with the catalyst, followed by the various steps of the reaction, including oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions. These simulations provide valuable insights into the role of the catalyst and can aid in the design of more efficient catalytic systems.

Conformation Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is a key determinant of its physical and biological properties.

The presence of a chiral center in the 1-methoxyethyl group at the 2-position of the pyridine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-3-Bromo-2-(1-methoxyethyl)pyridine. chemscene.com The rotation around the single bonds, particularly the C-C bond between the pyridine ring and the ethyl group, and the C-O bond of the methoxy (B1213986) group, will lead to different conformers.

Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers to rotation between them. By calculating the relative energies of the different spatial arrangements of the atoms, the most likely conformation(s) in the gas phase or in solution can be predicted. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. While specific conformational studies on this compound are not available, analyses of similar substituted pyridines provide a framework for how such an investigation would be conducted. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Derivatization of 3-Bromo-2-(1-methoxyethyl)pyridine

The development of advanced catalytic systems is central to unlocking the full synthetic potential of this compound. Research in this area is increasingly focused on sustainable and highly selective transformations.

The reliance on precious metal catalysts, such as palladium, in cross-coupling reactions presents challenges related to cost, availability, and environmental impact. rsc.orgchemrxiv.org Consequently, a major thrust in modern synthetic chemistry is the development of catalytic systems based on earth-abundant metals like iron, copper, nickel, and manganese. rsc.orgoaepublish.com These metals offer a more sustainable and economical alternative for the derivatization of halo-pyridines. monash.edu

Future research will likely focus on adapting iron and copper-catalyzed cross-coupling reactions for the functionalization of this compound. These catalysts have shown promise in various C-C and C-N bond-forming reactions, and their application to this specific substrate could lead to more cost-effective and environmentally benign synthetic routes. oaepublish.commonash.edu The exploration of multimetallic systems, where two or more different metals work in concert, may also offer synergistic effects that enhance catalytic activity and selectivity in reactions involving sterically hindered substrates like this compound. nih.gov

Table 1: Comparison of Earth-Abundant Metal Catalysts for Cross-Coupling Reactions

| Metal Catalyst | Advantages | Potential Applications for this compound |

| Iron | Low cost, low toxicity, versatile redox chemistry | Suzuki-Miyaura, Kumada, and C-N cross-coupling reactions. |

| Copper | Readily available, well-established in Ullmann and Sonogashira couplings | C-N, C-O, and C-S bond formation at the 3-position of the pyridine (B92270) ring. |

| Nickel | Effective for a wide range of cross-coupling reactions, can activate challenging bonds | Negishi and Suzuki-Miyaura couplings, potentially at lower catalyst loadings. |

| Manganese | Very low cost, unique reactivity profile | Exploration of novel cross-coupling pathways. |

Organocatalysis and biocatalysis are emerging as powerful tools for achieving high levels of selectivity that can be difficult to obtain with traditional metal-based catalysts. acs.orgnih.govunibo.itresearchgate.netunibo.it Organocatalysts, which are small organic molecules, can promote a wide range of transformations with high enantioselectivity and regioselectivity. acs.orgnih.govunibo.itresearchgate.netunibo.it For this compound, organocatalytic approaches could be developed for the asymmetric functionalization of the ethyl side chain or for regioselective reactions at other positions on the pyridine ring. acs.orgnih.govunibo.itresearchgate.netunibo.it

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.govnih.govdtu.dk Enzymes such as halogenases and dehalogenases could be engineered to selectively act on the bromine atom of this compound, enabling its replacement with other functional groups in a highly specific manner. nih.govnih.gov This approach holds significant potential for creating complex chiral molecules from this versatile building block.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the way derivatives of this compound are discovered and optimized. scienceintheclassroom.org HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, ligands, bases, and solvents, on a microscale. scienceintheclassroom.orgnih.gov This approach significantly accelerates the identification of optimal conditions for a desired transformation, saving time and resources.

For instance, a nanomole-scale HTE platform has been successfully used to screen coupling reactions of 3-bromopyridine (B30812) with various nucleophiles, evaluating 96 different catalyst-base combinations in a 1536-well plate format. scienceintheclassroom.org This type of screening could be readily applied to this compound to quickly discover efficient conditions for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. The data generated from HTE can also be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design. uea.ac.uk

Expanding the Scope of Reactivity through Photoredox and Electrochemistry

Photoredox catalysis and electrochemistry are powerful, emerging techniques that offer unique pathways for the functionalization of organic molecules, including pyridine derivatives. nih.govnih.govacs.org These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.